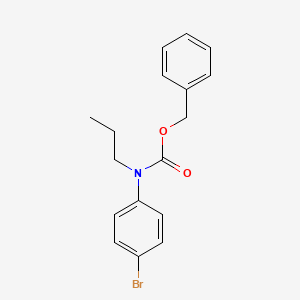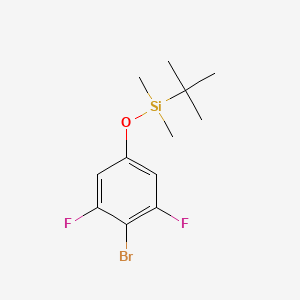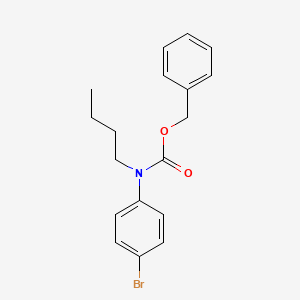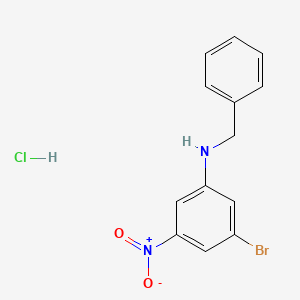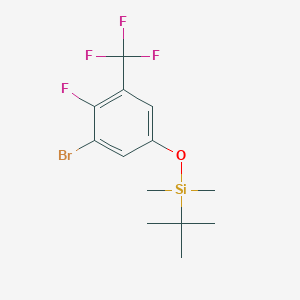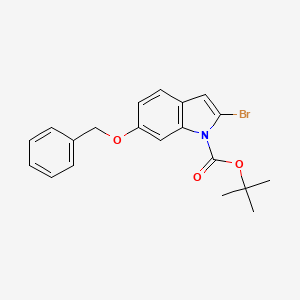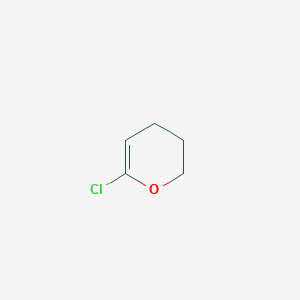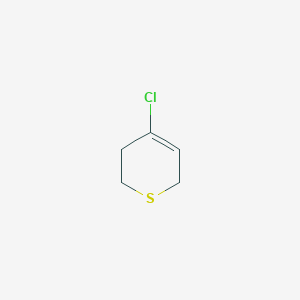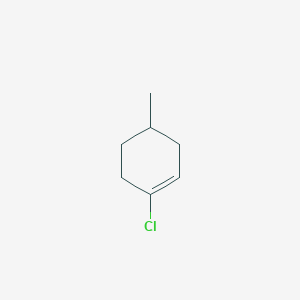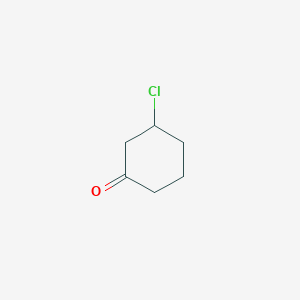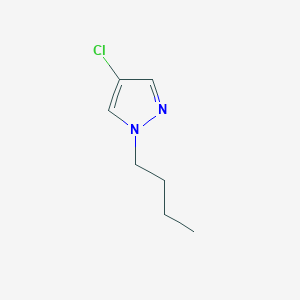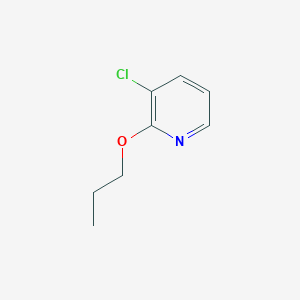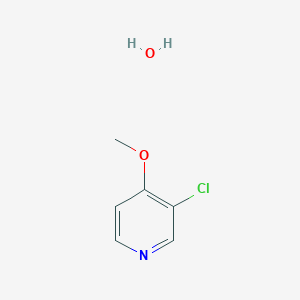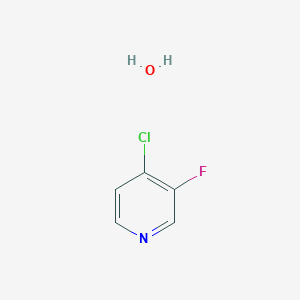
4-Chloro-3-fluoropyridine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoropyridine hydrate is a fluorinated pyridine derivative with the molecular formula C5H3ClFN·H2O. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents confer distinct electronic characteristics, making the compound valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoropyridine hydrate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with fluoride ions. One common method is the reaction of 4-chloro-3-fluoropyridine with potassium fluoride (KF) under suitable conditions . This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The final product is typically purified through crystallization or distillation to obtain the desired hydrate form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoropyridine hydrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as fluoride ions, to form different fluorinated pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) in polar aprotic solvents like DMSO or DMF.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases such as potassium carbonate (K2CO3).
Major Products Formed
3,4-Difluoropyridine: Formed by the substitution of chlorine with fluoride.
Various Coupled Products: Formed through Suzuki-Miyaura coupling reactions with different boronic acids.
Scientific Research Applications
4-Chloro-3-fluoropyridine hydrate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoropyridine hydrate is primarily related to its ability to undergo nucleophilic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms make the pyridine ring more susceptible to nucleophilic attack, facilitating the formation of various substituted products. These reactions often involve the formation of intermediates that can further react to yield the final products.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Similar in structure but with an additional fluorine atom.
2,5-Difluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
4-Fluoropyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Chloro-3-fluoropyridine hydrate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties. This makes it a versatile intermediate in the synthesis of various fluorinated compounds, offering unique reactivity compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-fluoropyridine;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN.H2O/c6-4-1-2-8-3-5(4)7;/h1-3H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGMUJLSMARVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)F.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
